molecular formula C15H13N3O3S B2604840 N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 2034333-21-4

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2604840
CAS RN: 2034333-21-4
M. Wt: 315.35
InChI Key: BSSYYAVQNQHMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide, also known as Furosemide, is a sulfonamide loop diuretic that is used to treat edema associated with congestive heart failure, cirrhosis of the liver, and renal disease. Furosemide is a widely used medication that has been on the market for over 50 years. It is a potent diuretic that works by increasing the excretion of water, sodium, and chloride from the body.

Scientific Research Applications

Anti-Tubercular Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health concern, and the search for effective drugs is ongoing. In a study, novel substituted derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Some of these derivatives demonstrated significant activity, making them promising candidates for further development .

Herbicidal Properties

Introducing substituents into the phenyl ring of this compound can enhance its herbicidal activity. Researchers have explored the effects of substituting with fluorine (F), chlorine (Cl), or trifluoromethyl (CF3) groups. These modifications may lead to improved herbicidal efficacy .

Synthesis of Polysubstituted Furans

A one-pot synthesis of polysubstituted furans has been achieved using a series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones. The compound’s structure plays a crucial role in this multicomponent reaction, providing a versatile route to furan derivatives .

Csp3-H Oxidation to Aromatic Ketones

Transition metals catalyze the oxidation of Csp3-H bonds, leading to the synthesis of aromatic ketones. In this context, N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide derivatives have been explored as substrates for efficient copper-catalyzed Csp3-H oxidation reactions. Water serves as the oxidant under mild conditions, providing a valuable synthetic route .

properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-22(20,14-2-1-6-16-10-14)18-9-12-3-4-15(17-8-12)13-5-7-21-11-13/h1-8,10-11,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSYYAVQNQHMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

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